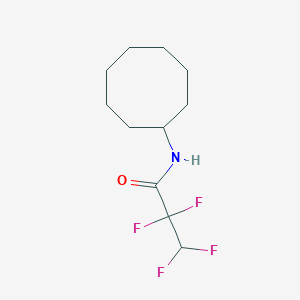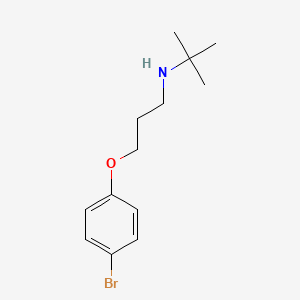
N-cyclooctyl-2,2,3,3-tetrafluoropropanamide
Overview
Description
N-cyclooctyl-2,2,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula C11H17F4NO. This compound is characterized by the presence of a cyclooctyl group attached to a tetrafluoropropanamide moiety. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2,2,3,3-tetrafluoropropanamide typically involves the reaction of cyclooctylamine with a fluorinated acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common synthetic route is as follows:
- The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic reaction.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclooctylamine: is reacted with in the presence of a base such as .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2,2,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the tetrafluoropropanamide moiety can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used; for example, azides or nitriles.
Hydrolysis: Cyclooctylamine and 2,2,3,3-tetrafluoropropanoic acid.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
N-cyclooctyl-2,2,3,3-tetrafluoropropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2,2,3,3-tetrafluoropropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the cyclooctyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2,2,3,3-tetrafluoropropanamide
- N-cyclohexyl-2,2,3,3-tetrafluoropropanamide
- N-cyclopentyl-2,2,3,3-tetrafluoropropanamide
Uniqueness
N-cyclooctyl-2,2,3,3-tetrafluoropropanamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-cyclooctyl-2,2,3,3-tetrafluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F4NO/c12-9(13)11(14,15)10(17)16-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWLRLRFCENBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-benzylbenzenesulfonamide](/img/structure/B3862517.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3862524.png)
![3-[2-(4-bromobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3862541.png)

![Methyl [(4-methylbenzoyl)amino]acetate](/img/structure/B3862559.png)




![2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B3862600.png)

![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
![Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate](/img/structure/B3862614.png)

